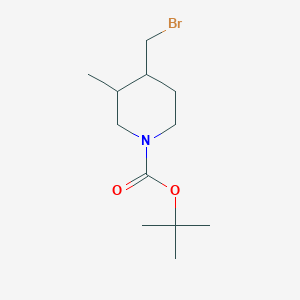

Tert-butyl 4-(bromomethyl)-3-methylpiperidine-1-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of similar compounds often involves reactions with n-butyllithium and tert-butyllithium . For example, 4-tert-Butylbenzyl bromide, a hydrophobic reactant, was used to keep the loaded mesoporous material particles under continuous stirring .Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic methods. For example, the molecular formula of tert-butyl (4-(bromomethyl)benzyl)carbamate is C13H18BrNO2, with an average mass of 300.191 Da and a monoisotopic mass of 299.052094 Da .Chemical Reactions Analysis

1-Bromo-4-tert-butylbenzene, a compound similar to the one you’re asking about, undergoes lithium-bromide exchange reactions with n-butyllithium and tert-butyllithium at 0°C in various solvents .Applications De Recherche Scientifique

- By modifying the biphenyl moiety, researchers can fine-tune the pharmacological properties of these antagonists .

Angiotensin II Receptor Antagonists

Polymer Chemistry

Safety and Hazards

Mécanisme D'action

Target of Action

Brominated compounds like this are often used in organic synthesis, where they can act as electrophiles in reactions with various nucleophiles .

Mode of Action

Tert-butyl 4-(bromomethyl)-3-methylpiperidine-1-carboxylate likely acts through a nucleophilic substitution mechanism. The bromomethyl group is susceptible to attack by nucleophiles, leading to the substitution of the bromine atom . This can result in the formation of new carbon-carbon or carbon-heteroatom bonds, enabling the synthesis of a wide range of organic compounds .

Biochemical Pathways

Brominated compounds are often involved in cross-coupling reactions such as the suzuki-miyaura coupling , which is a key method for forming carbon-carbon bonds in organic synthesis .

Result of Action

The molecular and cellular effects of Tert-butyl 4-(bromomethyl)-3-methylpiperidine-1-carboxylate are largely dependent on the specific reaction conditions and the nucleophiles it encounters. In general, its action results in the formation of new organic compounds through the substitution of its bromomethyl group .

Action Environment

The action, efficacy, and stability of Tert-butyl 4-(bromomethyl)-3-methylpiperidine-1-carboxylate can be influenced by various environmental factors. These include the presence of a suitable nucleophile, the reaction temperature, and the solvent used . Additionally, safety data sheets indicate that it should be kept away from heat and sources of ignition due to its potential flammability .

Propriétés

IUPAC Name |

tert-butyl 4-(bromomethyl)-3-methylpiperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22BrNO2/c1-9-8-14(6-5-10(9)7-13)11(15)16-12(2,3)4/h9-10H,5-8H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWJVWWMRIFCFID-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCC1CBr)C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22BrNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 4-(bromomethyl)-3-methylpiperidine-1-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-adamantyl-[1-[(3,5-dimethylphenoxy)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl]methanone](/img/structure/B3018307.png)

![(E)-ethyl 2-(3-(2,2,2-trichloro-1-cinnamamidoethyl)thioureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B3018315.png)

![N-[3-(Aminomethyl)-3-phenylcyclobutyl]-5-chloro-2-cyclopropylpyrimidine-4-carboxamide;hydrochloride](/img/structure/B3018325.png)

![5-ethoxy-N-(6-methylbenzo[d]thiazol-2-yl)-4-oxo-4H-pyran-2-carboxamide](/img/structure/B3018327.png)